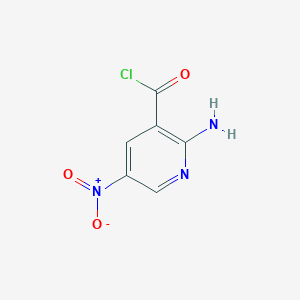
2-Amino-5-nitropyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-nitropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H4ClN3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 2-Aminopyridine followed by chlorination. The nitration process can be carried out by adding 2-Aminopyridine to concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 50°C. The reaction mixture is then stirred at 45°C for 2 hours and at room temperature for an additional 4 hours. The resulting product is precipitated by pouring the reaction mixture into crushed ice and adjusting the pH to 6 with ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration and chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-nitropyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-aminopyridine derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-nitropyridine-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-Amino-5-nitropyridine-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino and carbonyl chloride groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.
2-Amino-3-nitropyridine: Lacks the carbonyl chloride group.
5-Nitro-2-aminopyridine: Similar but without the carbonyl chloride group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
776234-73-2 |
|---|---|
Fórmula molecular |
C6H4ClN3O3 |
Peso molecular |
201.57 g/mol |
Nombre IUPAC |
2-amino-5-nitropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O3/c7-5(11)4-1-3(10(12)13)2-9-6(4)8/h1-2H,(H2,8,9) |
Clave InChI |
IPYLSODKPHBZCW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)Cl)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
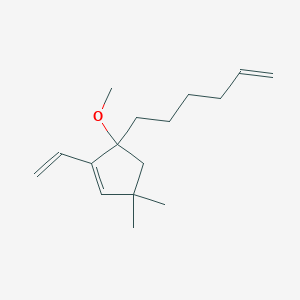
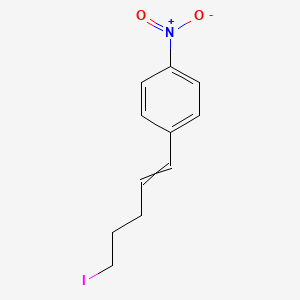

![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
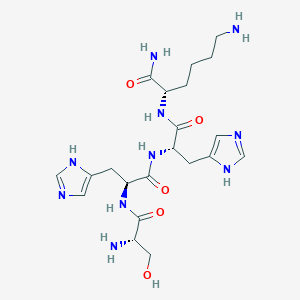
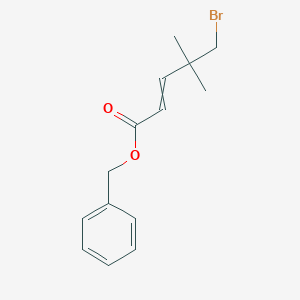
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

